Methyl 2-(5-bromo-3-methylfuran-2-yl)acetate
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Overview
Description
Methyl 2-(5-bromo-3-methylfuran-2-yl)acetate is an organic compound with the molecular formula C8H9BrO3. It is a derivative of furan, a heterocyclic organic compound, and contains a bromine atom and a methyl group attached to the furan ring. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-bromo-3-methylfuran-2-yl)acetate typically involves the bromination of 3-methylfuran followed by esterification. One common method includes the following steps:
Bromination: 3-methylfuran is reacted with bromine in the presence of a solvent such as acetic acid to yield 5-bromo-3-methylfuran.
Esterification: The brominated product is then reacted with methyl chloroacetate in the presence of a base such as sodium hydroxide to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-bromo-3-methylfuran-2-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The furan ring can undergo oxidation to form furanones or reduction to form tetrahydrofuran derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with hydrochloric acid or sodium hydroxide being common choices
Major Products
Substitution: Products include azides, thiocyanates, and other substituted derivatives.
Oxidation: Products include furanones and other oxidized derivatives.
Reduction: Products include tetrahydrofuran derivatives.
Hydrolysis: The major product is the corresponding carboxylic acid
Scientific Research Applications
Methyl 2-(5-bromo-3-methylfuran-2-yl)acetate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: It serves as a building block for the development of new drugs and therapeutic agents.
Material Science: It is used in the synthesis of novel materials with unique properties.
Biological Studies: It is employed in the study of biological pathways and mechanisms
Mechanism of Action
The mechanism of action of Methyl 2-(5-bromo-3-methylfuran-2-yl)acetate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In biological studies, it may interact with specific enzymes or receptors, influencing biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(5-chloro-3-methylfuran-2-yl)acetate
- Methyl 2-(5-iodo-3-methylfuran-2-yl)acetate
- Methyl 2-(5-fluoro-3-methylfuran-2-yl)acetate
Uniqueness
Methyl 2-(5-bromo-3-methylfuran-2-yl)acetate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior, making it suitable for specific synthetic applications .
Properties
Molecular Formula |
C8H9BrO3 |
---|---|
Molecular Weight |
233.06 g/mol |
IUPAC Name |
methyl 2-(5-bromo-3-methylfuran-2-yl)acetate |
InChI |
InChI=1S/C8H9BrO3/c1-5-3-7(9)12-6(5)4-8(10)11-2/h3H,4H2,1-2H3 |
InChI Key |
FHGNZYIZOOFIEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=C1)Br)CC(=O)OC |
Origin of Product |
United States |
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